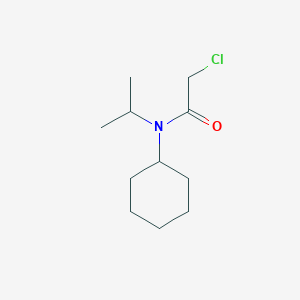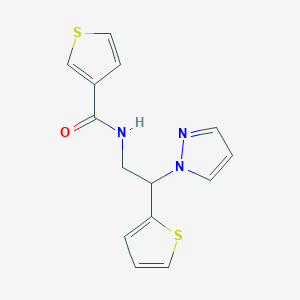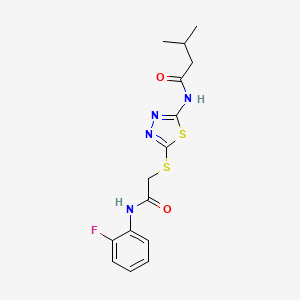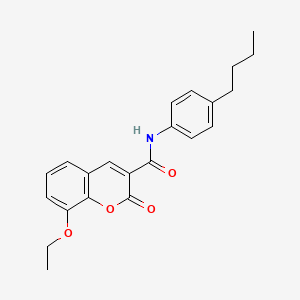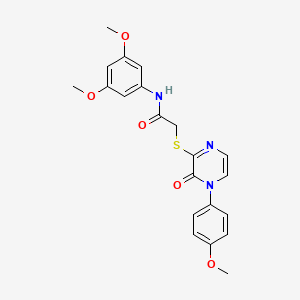
(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a bromofuran, a cyclopropyl group, a 1,2,3-triazole ring, and a pyrrolidine ring .
Molecular Structure Analysis
The compound contains several functional groups, including a bromofuran, a cyclopropyl group, a 1,2,3-triazole ring, and a pyrrolidine ring. These groups contribute to the overall structure and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the bromine atom in the bromofuran group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the bromine atom could increase the compound’s density and boiling point compared to similar compounds without halogens .Scientific Research Applications
Synthesis of S-Derivatives and Antibacterial Activity
A study detailed the synthesis of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols by alkylation with bromoalkanes, leading to compounds with high yield. These compounds demonstrated antibacterial activity comparable to kanamycin against a range of microorganisms, suggesting their potential for further investigation against multi-resistant strains (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Cycloaddition Reactions for Heteroaryl Methanones
Research on the carbonyl group's role in cycloaddition reactions of azido(2-heteroaryl)methanones with activated olefins has led to the synthesis of methyl 1,2,3-triazolecarboxylates and (2-heteroaryl)(pyrrolidino)methanones. These reactions open pathways for synthesizing complex molecular structures, highlighting the compound's versatility in organic synthesis (Journal of The Chemical Society-perkin Transactions 1, 2002).
Antioxidant Properties and Synthesis of Derivatives
Another study focused on the synthesis of 5H-benzo[a]phenoxazin-5-one derivatives, demonstrating the broad applicability of (5-bromofuran-2-yl)-based compounds in creating bioactive molecules with potential antioxidant properties. The research underscores the compound's role in developing new therapeutic agents (Journal of Heterocyclic Chemistry, 1982).
Synthesis and Preclinical Profiling of P2X7 Antagonist
The compound's utility was further demonstrated in the synthesis and preclinical profiling of a P2X7 antagonist clinical candidate, showcasing its application in the development of new drugs for treating mood disorders. This highlights the compound's potential in pharmacological research and drug development (Journal of medicinal chemistry, 2018).
Synthesis, Crystal Structure, and DFT Study
The synthesis and detailed structural analysis of related boric acid ester intermediates underline the compound's significance in facilitating the understanding of molecular structures and properties through crystallographic and DFT studies. Such research contributes to the broader knowledge of chemical compound behaviors and properties (Journal of Structural Chemistry, 2021).
Safety and Hazards
properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c15-13-4-3-12(21-13)14(20)18-6-5-10(7-18)19-8-11(16-17-19)9-1-2-9/h3-4,8-10H,1-2,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMOIDXWKHHTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)C3CCN(C3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-bromofuran-2-yl)(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


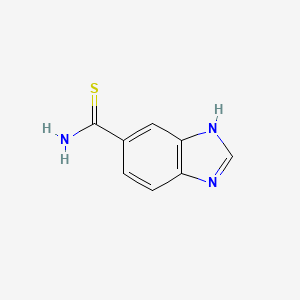
![3-Cyano-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2577774.png)

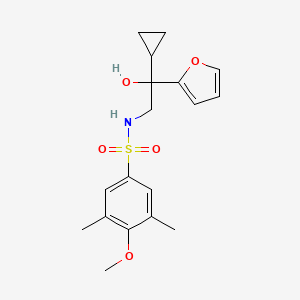

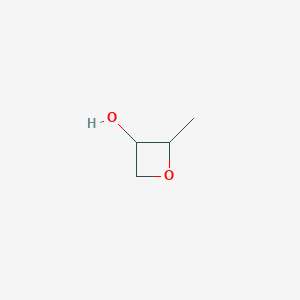
![N-(Cyanomethyl)-2-[(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-YL)amino]acetamide](/img/structure/B2577785.png)
